3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole
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Overview
Description
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both tetrazole and oxadiazole rings
Preparation Methods
The synthesis of 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the tetrazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then further reacted with azide to introduce the tetrazole group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole or oxadiazole rings are substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and energetic materials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole can be compared with other similar compounds such as:
Tetrazoles: Compounds containing the tetrazole ring, which are known for their stability and use in pharmaceuticals.
Oxadiazoles: Compounds containing the oxadiazole ring, which are used in materials science and as intermediates in organic synthesis
Properties
IUPAC Name |
3-methyl-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c1-2-3(8-11-7-2)4-5-9-10-6-4/h1H3,(H,5,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBZGRZIDFDJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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